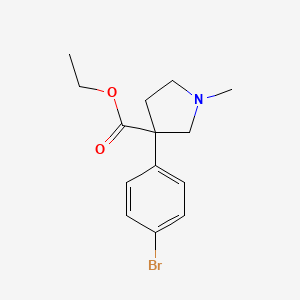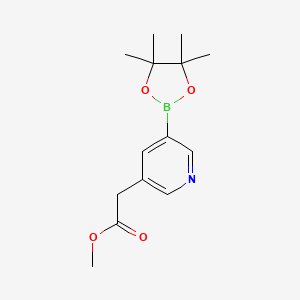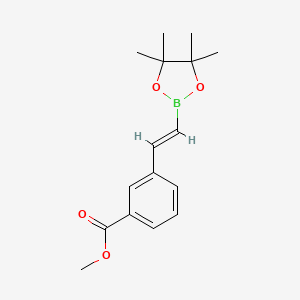![molecular formula C41H44N2O6Si B14032223 (2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-10-one” is a complex organic molecule with multiple functional groups It is characterized by its intricate structure, which includes silyl ether, benzyl ether, and diazatricyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, formation of the diazatricyclic core, and introduction of the silyl and benzyl ether groups. Typical reaction conditions might include the use of strong bases, protecting groups like tert-butyl(diphenyl)silyl chloride, and various organic solvents.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other diazatricyclic molecules, silyl ethers, and benzyl ethers.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C41H44N2O6Si |
|---|---|
Poids moléculaire |
688.9 g/mol |
Nom IUPAC |
(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C41H44N2O6Si/c1-30-25-43-38-35(48-39(43)42-37(30)44)36(46-27-32-19-11-6-12-20-32)41(49-38,28-45-26-31-17-9-5-10-18-31)29-47-50(40(2,3)4,33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-25,35-36,38H,26-29H2,1-4H3/t35-,36-,38+,41-/m0/s1 |
Clé InChI |
DCWZCAAJUKZOST-JXWQITIZSA-N |
SMILES isomérique |
CC1=CN2[C@H]3[C@H]([C@@H]([C@](O3)(COCC4=CC=CC=C4)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)OCC7=CC=CC=C7)OC2=NC1=O |
SMILES canonique |
CC1=CN2C3C(C(C(O3)(COCC4=CC=CC=C4)CO[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C(C)(C)C)OCC7=CC=CC=C7)OC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)



![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)





![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-](/img/structure/B14032206.png)

![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)
